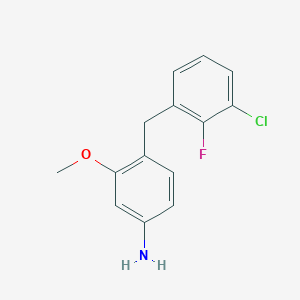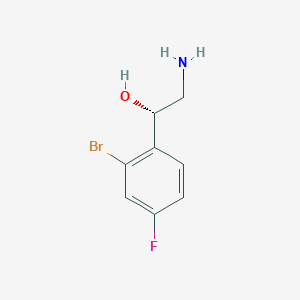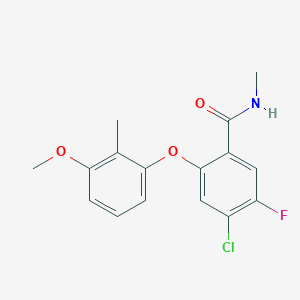
4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide typically involves multiple steps, including halogenation, etherification, and amidation reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions.
Etherification: The methoxy group can be introduced via a Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halogenating agents, nucleophiles like NaOH, KOH
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-5-fluoro-2-(3-methoxyphenoxy)-N-methylbenzamide
- 4-Chloro-5-fluoro-2-(2-methylphenoxy)-N-methylbenzamide
- 4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)benzamide
Uniqueness
4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the methoxy and methyl groups, provides a distinct profile compared to other benzamide derivatives.
Propiedades
Fórmula molecular |
C16H15ClFNO3 |
|---|---|
Peso molecular |
323.74 g/mol |
Nombre IUPAC |
4-chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)-N-methylbenzamide |
InChI |
InChI=1S/C16H15ClFNO3/c1-9-13(21-3)5-4-6-14(9)22-15-8-11(17)12(18)7-10(15)16(20)19-2/h4-8H,1-3H3,(H,19,20) |
Clave InChI |
YONCDLPYWWIJPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OC2=CC(=C(C=C2C(=O)NC)F)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B15242598.png)



![6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B15242629.png)
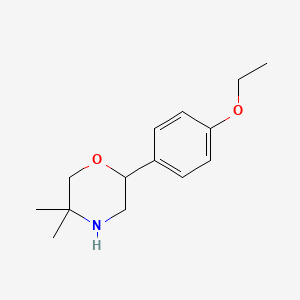
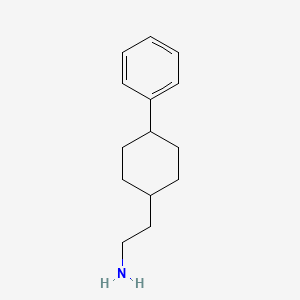

![5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15242658.png)
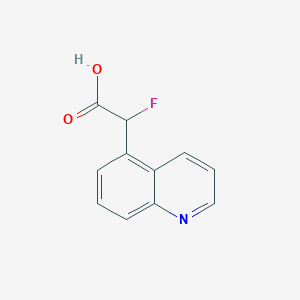
![2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
![1-[Bis(2-methoxyethyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B15242680.png)
